molecular formula C17H16N2O5 B4058751 6,7-dimethoxy-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone

6,7-dimethoxy-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4058751
M. Wt: 328.32 g/mol
InChI Key: YZJXRAXSFIGRHY-UHFFFAOYSA-N
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Description

6,7-dimethoxy-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone, also known as DNQX, is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA subtype. It was first synthesized in 1987 and has since been extensively studied for its potential therapeutic applications in neurological disorders.

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Pyrrolo[4,3,2-de]quinolines - The compound has been utilized in the synthesis of pyrrolo[4,3,2-de]quinolines, which are important for the formal total syntheses of complex marine alkaloids and natural products such as Damirones A and B, Batzelline C, and Makaluvamines A-D (Roberts et al., 1997). This research demonstrates the compound's role as a versatile precursor in organic synthesis, enabling the construction of complex molecular architectures.

Electrochemical Behavior

Electrochemical Studies on Nifedipine Analogues - Research into the electrochemical behavior of nifedipine and analogues, including compounds similar to "6,7-dimethoxy-4-(2-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone," has been conducted to understand their instability in protic media (Hazard et al., 1991). This work is crucial for the development of more stable and effective pharmaceutical compounds.

Fluorescent Properties and Structural Analysis

Fluorescent Schiff Bases - A study on Schiff bases derived from quinolinone skeletons revealed their fluorescent properties and potential for bioimaging applications (Trávníček et al., 2014). These findings highlight the compound's utility in the development of novel fluorescent materials for scientific research.

Structural and Theoretical Investigations

Novel Quinolinone Structures - Investigations into novel quinolinone structures with bromine and nitrobenzyl ligands have provided insights into their crystallographic structures, intermolecular interactions, and theoretical vibrational assignments (Michelini et al., 2019). Such studies are essential for the rational design of new compounds with desired physical and chemical properties.

Optimization of Synthesis Conditions

Optimization of Synthesis for 3-(Aryloxy)quinoline Derivatives - Research focused on optimizing the conditions for synthesizing 3-(aryloxy)quinoline derivatives via Friedländer's cyclization reaction (Khan et al., 2013). This work is significant for scaling up the production of these compounds, which have applications in various fields, including medicinal chemistry and material science.

properties

IUPAC Name

6,7-dimethoxy-4-(2-nitrophenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-23-15-7-12-11(10-5-3-4-6-14(10)19(21)22)8-17(20)18-13(12)9-16(15)24-2/h3-7,9,11H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJXRAXSFIGRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=CC=C3[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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